REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH3:34][N:35]1[CH2:36][CH2:37][CH2:38][C:39]1=[O:40].[Cl:7][c:8]1[n:9]([CH2:30][CH:31]([CH3:32])[CH3:33])[c:10]2[n:11][c:12](-[c:23]3[cH:24][n:25][c:26]([NH2:29])[n:27][cH:28]3)[n:13][c:14]([N:17]3[CH2:18][CH2:19][O:20][CH2:21][CH2:22]3)[c:15]2[n:16]1>>[CH2:1]1[CH2:2][N:3]([c:8]2[n:9]([CH2:30][CH:31]([CH3:32])[CH3:33])[c:10]3[n:11][c:12](-[c:23]4[cH:24][n:25][c:26]([NH2:29])[n:27][cH:28]4)[n:13][c:14]([N:17]4[CH2:18][CH2:19][O:20][CH2:21][CH2:22]4)[c:15]3[n:16]2)[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cn1c(Cl)nc2c(N3CCOCC3)nc(-c3cnc(N)nc3)nc21
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Name
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Type
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product
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Smiles
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CC(C)Cn1c(N2CCNCC2)nc2c(N3CCOCC3)nc(-c3cnc(N)nc3)nc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |